molecular formula C6H15NO5 B1255382 Tris(hydroxymethyl)aminomethane acetate CAS No. 6850-28-8

Tris(hydroxymethyl)aminomethane acetate

Cat. No. B1255382
CAS RN: 6850-28-8
M. Wt: 181.19 g/mol
InChI Key: PIEPQKCYPFFYMG-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)aminomethane acetate, also known as Tris acetate, is an acetate salt resulting from the reaction of equimolar amounts of tris and acetic acid . It is used clinically to buffer acid loads and raise pH in acidotic conditions .


Synthesis Analysis

Tris(hydroxymethyl)aminomethane (TRIS) complexes were synthesized by the interaction of TRIS with Cu (II), Co (II), Ni (II) and Zn (II) salts of carboxylic acids . TRIS can undergo analogous reactions to primary amines .


Molecular Structure Analysis

The crystal structure of TRIS complex with Cu (II) cinnamate was determined by X-ray diffraction . The structural parameters and gap energy for this complex have been calculated by the DFT method .


Chemical Reactions Analysis

TRIS is an amino alcohol that buffers carbon dioxide and acids in vitro and in vivo . It binds both to carbon dioxide and metabolic acids .


Physical And Chemical Properties Analysis

Tris(hydroxymethyl)aminomethane acetate is a hydrophilic basic compound that does not contain any chromophores/fluorophores . It is a more effective buffer than NaHCO3 in the physiological range of blood pH because of a higher pKA (7.8 compared to 6.1 for NaHCO3) .

Scientific Research Applications

Protein Gel Electrophoresis

Tris acetate is a key component in NuPAGE Tris-Acetate Gels , which are designed for the separation and transfer of high molecular weight (HMW) proteins. These gels maintain a neutral pH and provide higher resolution than other gel types, making them ideal for analyzing proteins ranging from 30 to 500 kDa .

Molecular Weight Estimation

In SDS-PAGE applications, Tris acetate gels are used to separate complex protein mixtures by size. This allows researchers to estimate the molecular weight of sample proteins, which is crucial for understanding protein structure and function .

Native PAGE

Tris acetate gels can be used without SDS in the running buffer, allowing proteins to run under non-denaturing conditions. This is important for studying proteins in their native conformation and activity, although it does not provide accurate molecular weight information .

Protein Crystal Growth

Tris bases, including Tris acetate, are widely utilized for protein crystal growth under different acid-base conditions. The stable pH environment facilitated by Tris bases is essential for successful protein crystallization .

Oligonucleotide Purity Analysis

In the field of nucleic acid research, Tris acetate gels are employed for oligonucleotide purity analysis. This application is vital for ensuring the quality of synthesized DNA or RNA sequences used in various genetic studies .

RNase Protection Assays

Tris acetate plays a role in RNase protection assays, which are used to map RNA structures, study RNA processing, and measure transcription levels. The stability provided by Tris acetate is crucial for accurate results in these assays .

Northern Blotting

For the analysis of RNA, Tris acetate gels are used in northern blotting techniques. This method allows for the detection and quantification of specific RNA molecules within a complex mixture .

Protease Detection

In zymogram gels, which contain substrates like gelatin or casein, Tris acetate is used for the detection of proteolytic activity. After electrophoresis, proteases in the sample can be visualized as clear bands against a stained background .

Mechanism of Action

Target of Action

Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .

Mode of Action

Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .

Biochemical Pathways

The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .

Pharmacokinetics

It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .

Result of Action

The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .

Action Environment

The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .

Safety and Hazards

Tris(hydroxymethyl)aminomethane acetate should be handled with personal protective equipment as required. Avoid conditions which create dust. Dust clouds may be explosive under certain conditions . It should not be handled, stored or opened near an open flame, sources of heat or sources of ignition .

Future Directions

Tris(hydroxymethyl)aminomethane acetate is commonly used in electrophoresis, protein biochemistry, and DNA sequencing applications . The future outlook of the Tris(hydroxymethyl)aminomethane Acetate market looks promising, as it is expected to grow at a CAGR of 7% during the forecasted period . This growth can be attributed to several factors .

properties

IUPAC Name

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEPQKCYPFFYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Tris(hydroxymethyl)aminomethane acetate
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Product Name

Tris(hydroxymethyl)aminomethane acetate

CAS RN

6850-28-8
Record name Tris-acetate
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Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1)
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Record name [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate
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Record name TROMETAMOL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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